Cas no 105-78-2 (1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-)
105-78-2 structure
Product Name:1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-
1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-
- N,N'-dimethyl-N,N'-bis(2-methylaminoethyl)ethylenediamine
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-(methylamino)ethyl)-
- 1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis(2-(methylamino)ethyl)-
- 1,4,7,10-Tetramethyltriethylenetetramine
- N,N',N'',N'''-Tetramethyltriethylenetetramine
- N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]ethane-1,2-diamine
- NSC 88604
- Triethylenetetramine, 1,4,7,10-tetramethyl- (8CI)
- 2,2'-[Ethylenebis(methylimino)]bis(N-methylethanamine)
- N,N'-Dimethyl-N,N'-bis[2-(methylamino)ethyl]-1,2-ethanediamine
- MFCD07783441
- N,N'-dimethyl-N'-[2-[methyl-[2-(methylamino)ethyl]amino]ethyl]ethane-1,2-diamine
- SCHEMBL7179758
- DTXSID5059321
- 1,7,10-Tetramethyltriethylenetetramine
- GJITZQJJXMCHBD-UHFFFAOYSA-N
- 105-78-2
- 1, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-
- 5,8-DIMETHYL-2,5,8,11-TETRAAZADODECANE
- NSC-88604
- Triethylenetetramine, 1,4,7,10-tetramethyl-
- NSC88604
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-
- OY1YE33QWR
- N1,N2-DIMETHYL-N1,N2-BIS(2-(METHYLAMINO)ETHYL)-1,2-ETHANEDIAMINE
- UNII-OY1YE33QWR
- N,N'',N'''-Tetramethyltriethylenetetramine
- Triethylenetetramine,4,7,10-tetramethyl-
- N1,N1'-(ethane-1,2-diyl)bis(N1,N2-dimethylethane-1,2-diamine)
- EINECS 203-331-0
- NS00023389
-
- Inchi: 1S/C10H26N4/c1-11-5-7-13(3)9-10-14(4)8-6-12-2/h11-12H,5-10H2,1-4H3
- Chave InChI: GJITZQJJXMCHBD-UHFFFAOYSA-N
- SMILES: N(C)(CCNC)CCN(C)CCNC
Propriedades Computadas
- Massa Exacta: 202.21598
- Massa monoisotópica: 202.216
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 9
- Complexidade: 105
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: -0.6
- Superfície polar topológica: 30.5A^2
Propriedades Experimentais
- Densidade: 0.896
- Ponto de ebulição: 258.6°Cat760mmHg
- Ponto de Flash: 94.7°C
- Índice de Refracção: 1.47
- PSA: 30.54
- LogP: 0.07060
1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]- Literatura Relacionada
-
Beate G. Steller,Michaela Flock,Roland C. Fischer Chem. Commun. 2021 57 10095
-
2. Contrasting pathways for the reactions of triruthenaborane cluster anions with [{M(η5– C5Me5)Cl2}2](M = Rh or Ir). Molecular structures of [RhRu3(η5– C5Me5)H2(CO)8(PPh3)BH] and [IrRu3(η5– C5Me5)H(CO)10BH2]Jane R. Galsworthy,Catherine E. Housecroft,Dorn M. Matthews,Robert Ostrander,Arnold L. Rheingold J. Chem. Soc. Dalton Trans. 1994 69
-
3. Contrasting pathways for the reactions of triruthenaborane cluster anions with [{M(η5– C5Me5)Cl2}2](M = Rh or Ir). Molecular structures of [RhRu3(η5– C5Me5)H2(CO)8(PPh3)BH] and [IrRu3(η5– C5Me5)H(CO)10BH2]Jane R. Galsworthy,Catherine E. Housecroft,Dorn M. Matthews,Robert Ostrander,Arnold L. Rheingold J. Chem. Soc. Dalton Trans. 1994 69
-
Dheeraj Kumar,Jatinder Singh,Anil J. Elias Dalton Trans. 2014 43 13899
-
Dheeraj Kumar,Jatinder Singh,Anil J. Elias Dalton Trans. 2014 43 13899
105-78-2 (1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-) Produtos relacionados
- 142-25-6(N,N,N'-Trimethylethylenediamine)
- 4097-89-6(Tris(2-aminoethyl)amine)
- 5308-25-8(1-Ethylpiperazine)
- 108-00-9(N,N-Dimethylethylenediamine)
- 109-01-3(1-Methylpiperazine)
- 934-98-5(2-(4-methylpiperazin-1-yl)ethan-1-amine)
- 6531-38-0(1,4-Piperazinediethylamine)
- 3030-47-5(1,1,4,7,7-Pentamethyldiethylenetriamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornecedores recomendados
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
Yunnanjiuzhen
Membro Ouro
CN Fornecedor
A granel
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente